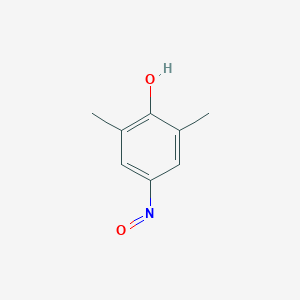

2,6-Dimethyl-4-nitrosophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677516. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGGFXVVFUIJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065417 | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-93-6 | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-nitrosophenol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and key reactions.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups at positions 2 and 6, and a nitroso group at position 4. A notable characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol-nitroso form and the quinone-oxime form. In many instances, the quinone monoxime tautomer is the more stable form, particularly in the solid state. This tautomerism is a critical factor in understanding the chemical behavior and spectroscopic properties of the compound.[1]

The primary CAS number for this compound is 13331-93-6 . Another CAS number, 4965-29-1, is also associated with this compound, often referring to its quinone-oxime tautomer, 2,6-dimethylbenzoquinone 4-oxime.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 13331-93-6 | [2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [2][3][4] |

| Molecular Weight | 151.16 g/mol | [2][5][6] |

| Melting Point | 166-171 °C | [2][4] |

| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 141.3 ± 27.9 °C | [2] |

Safety Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed | P264, P270, P301+P316, P321, P330, P405, P501 |

| H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

Source: PubChem CID 83351[6]

Tautomerism and Reactivity

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups and the tautomeric equilibrium. The methyl groups at the 2 and 6 positions provide steric hindrance, which can influence the reactivity of the phenolic hydroxyl and nitroso groups.[5]

The nitroso group is generally more reactive than a nitro group and can undergo a variety of transformations, including oxidation and reduction.[5] This reactivity makes this compound a versatile synthetic intermediate.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Use as a Chemical Intermediate

The primary application of this compound in research and industry is as a precursor for the synthesis of other organic molecules.[5] Its synthesis is typically achieved through the direct nitrosation of 2,6-dimethylphenol.[5]

Caption: Synthesis of this compound and its key derivatization reactions.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established methods for the nitrosation of phenols.

Materials:

-

2,6-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or glacial acetic acid

-

Ice

-

Water

-

10% Sodium carbonate solution (optional, for purification)

-

Activated carbon (optional, for purification)

-

Dilute sulfuric acid (for precipitation)

Procedure:

-

In a large glass flask, dissolve 2,6-dimethylphenol in a suitable amount of ice-water. If using glacial acetic acid, dissolve the phenol in an aqueous solution of the acid.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Cool the flask containing the 2,6-dimethylphenol solution in an ice bath to maintain a low temperature (typically 5-10 °C).

-

Slowly add the sodium nitrite solution to the stirred 2,6-dimethylphenol solution.

-

If using sulfuric acid as the acidic medium, a pre-prepared dilute solution of sulfuric acid can be added dropwise concurrently with the sodium nitrite solution, ensuring the temperature remains low.

-

Continue stirring the reaction mixture in the ice bath for a designated period (e.g., 2 hours) after the addition is complete to allow the reaction to go to completion.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration.

Purification (Optional):

-

The crude product can be purified by dissolving it in a 10% sodium carbonate solution.

-

Treat the solution with activated carbon to remove colored impurities.

-

Filter the solution to remove the activated carbon.

-

Acidify the filtrate with an excess of dilute sulfuric acid to precipitate the purified this compound.

-

Collect the purified product by filtration and dry appropriately.

Biological and Pharmaceutical Relevance

While this compound is primarily recognized as a synthetic intermediate, its derivatives have significance in various fields. The reduction of the nitroso group yields 4-amino-2,6-dimethylphenol, a precursor for various bioactive molecules, dyes, and photographic developers.[5] Conversely, oxidation of the nitroso group leads to the formation of 2,6-dimethyl-4-nitrophenol, which is used in the synthesis of pesticides and herbicides.[5]

The structural motif of substituted phenols is present in numerous pharmaceutical agents, and the reactivity of the nitroso group allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry and drug discovery programs.[5]

Conclusion

This compound is a versatile chemical compound with established synthetic routes and well-characterized properties. Its significance lies primarily in its role as a key intermediate for the production of a range of other organic molecules with applications in pharmaceuticals, agriculture, and materials science. A thorough understanding of its chemistry, particularly its tautomeric nature and the reactivity of its functional groups, is essential for its effective utilization in research and development.

References

- 1. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]

- 3. CAS 13331-93-6 | this compound - Synblock [synblock.com]

- 4. This compound | 13331-93-6 [chemnet.com]

- 5. This compound | 4965-29-1 | Benchchem [benchchem.com]

- 6. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-nitrosophenol from 2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-nitrosophenol, a valuable intermediate in various chemical and pharmaceutical applications. This document details the direct nitrosation of 2,6-dimethylphenol, outlining the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound is a significant chemical intermediate. Its synthesis from 2,6-dimethylphenol is a classic example of electrophilic aromatic substitution, specifically C-nitrosation. The presence of two methyl groups in the ortho positions to the hydroxyl group directs the incoming nitroso group to the para position, leading to a high regioselectivity. This guide will focus on the widely used method employing sodium nitrite in an acidic medium.

A key characteristic of p-nitrosophenols, including the title compound, is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.[1] In many instances, particularly in the solid state, the quinone monoxime tautomer is the more stable form.[1] This tautomerism is a critical factor in understanding the chemical behavior and spectroscopic properties of the compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction. The key steps are:

-

Formation of the Electrophile: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylphenol attacks the nitrosonium ion. The hydroxyl group is a strong activating group, and the steric hindrance from the two ortho-methyl groups directs the attack to the para position.

-

Deprotonation: A base (such as water) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,6-dimethylphenol.

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Dimethylphenol | 1.0 eq | [2] |

| Sodium Nitrite | 1.15 - 1.2 eq | [1] |

| Solvent/Acid | ||

| Acetic Acid (50% aq.) | - | [2] |

| Sulfuric Acid (conc.) | - | [3] |

| Reaction Conditions | ||

| Temperature | ≤ 15 °C | [2] |

| Reaction Time | Not explicitly stated | |

| Product Information | ||

| Yield | Not explicitly stated | |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of 2,6-dimethyl-p-nitrosophenol and is supplemented with details from a similar synthesis of 2-methyl-4-nitrosophenol.[2][3]

Materials:

-

2,6-Dimethylphenol

-

Sodium nitrite

-

Glacial acetic acid

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 25 grams of 2,6-dimethylphenol in 246 ml of a 50% aqueous glacial acetic acid solution.

-

Cooling: Cool the solution to 15 °C or lower using an ice bath.

-

Addition of Sodium Nitrite: While maintaining the temperature at or below 15 °C, add a 30% aqueous solution of sodium nitrite (approximately 91 g) dropwise from the dropping funnel with vigorous stirring.[2]

-

Reaction: Continue stirring for a period of time to allow the reaction to go to completion. The exact reaction time may need to be optimized, but for similar reactions, a duration of 2 hours after the addition is complete is a reasonable starting point.[3]

-

Isolation of the Product: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any unreacted reagents and acid.

-

Drying: Dry the product, for instance, in a desiccator over a suitable drying agent.

Purification (Optional):

For higher purity, the crude product can be recrystallized. A suitable solvent system would need to be determined experimentally, but ethanol-water mixtures are often effective for phenolic compounds.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and work-up of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl carbons, the aromatic carbons, and the carbon bearing the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the methyl and aromatic protons, and a characteristic N=O stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ) and characteristic fragmentation patterns.[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from 2,6-dimethylphenol. The direct nitrosation using sodium nitrite in an acidic medium is a straightforward and effective method for preparing this valuable chemical intermediate. The provided experimental protocol and workflow, along with the mechanistic insights, offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity for specific applications.

References

2,6-Dimethyl-4-nitrosophenol chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of 2,6-Dimethyl-4-nitrosophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and IUPAC Name

This compound is an organic compound belonging to the nitrosophenol family. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

The chemical structure consists of a phenol ring substituted with two methyl groups at positions 2 and 6, and a nitroso group (-N=O) at position 4, para to the hydroxyl group. The methyl groups at the ortho positions provide steric hindrance, which can influence the compound's reactivity compared to less substituted nitrosophenols.[2] A key characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.[2]

Chemical Identifiers:

-

Molecular Formula: C₈H₉NO₂[1]

-

Molecular Weight: 151.16 g/mol [2]

-

CAS Number: 13331-93-6[1]

-

InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. For comparative purposes, data for the related compound, 2,6-Dimethyl-4-nitrophenol, are also included.

| Property | This compound | 2,6-Dimethyl-4-nitrophenol |

| CAS Number | 13331-93-6[2] | 2423-71-4[3] |

| Molecular Formula | C₈H₉NO₂[4] | C₈H₉NO₃[5] |

| Molecular Weight | 151.163 g/mol [4] | 167.16 g/mol [3] |

| Melting Point | 166-171 °C[4] | 168 °C (decomposes)[3][6] |

| Boiling Point | 310.0±42.0 °C at 760 mmHg[4] | 285.73 °C (estimate) |

| Density | 1.2±0.1 g/cm³[4] | 1.1820 g/cm³ (estimate) |

| pKa | Data not readily available, acidity influenced by tautomerism.[2] | 7.190 (at 25 °C) |

| LogP | 2.19[4] | Not Found |

| Appearance | Not specified | Light yellow to brown crystalline powder.[6][7] |

| Solubility | Not specified | Insoluble in water; soluble in alcohol, benzene, chloroform, DMSO (slightly), and methanol (slightly).[8] |

| Vapor Pressure | 0.0±0.7 mmHg at 25 °C[4] | 0.000145 mmHg at 25 °C |

Experimental Protocols

Synthesis of this compound

The established method for synthesizing this compound is through the direct nitrosation of 2,6-dimethylphenol.[2] This reaction involves an electrophilic aromatic substitution where the nitrosonium ion (NO⁺) acts as the electrophile.[2]

Materials:

-

2,6-Dimethylphenol

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Water

Procedure:

-

Prepare a 50% aqueous solution of glacial acetic acid.

-

Dissolve 25 grams of 2,6-dimethylphenol in 246 ml of the 50% aqueous glacial acetic acid solution.

-

Maintain the temperature of the solution at 15°C or lower.

-

Prepare a 30% aqueous solution of sodium nitrite.

-

Add 91 grams of the 30% aqueous sodium nitrite solution dropwise to the 2,6-dimethylphenol solution while maintaining the temperature at 15°C or lower.[9]

-

The product, 2,6-dimethyl-p-nitrosophenol, will precipitate out of the solution.

-

The resulting solid can be collected by filtration.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of nitrosophenols and their isomers.[2] The following protocol is a general method for the analysis of nitrophenolic compounds and can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is frequently employed for the analysis of nitrophenols.[2]

-

Mobile Phase: An isocratic elution using a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v) has been shown to be effective for separating phenolic compounds.[2]

-

Flow Rate: A typical flow rate would be in the range of 1-3 mL/min.

-

Detection: UV detection at the maximum absorbance wavelength of the compound. The ionization of the phenolic hydroxyl group is pH-dependent and affects the absorption spectrum.[2]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. For trace analysis in complex matrices like water, a pre-concentration step using solid-phase extraction (SPE) can significantly improve sensitivity.[2]

-

Injection: Inject a fixed volume of the prepared standard or sample into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound by comparing the peak area to the calibration curve generated from the standards.

Visualization of Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4965-29-1 | Benchchem [benchchem.com]

- 3. 2,6-ジメチル-4-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]

- 5. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 6. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]

- 7. 2,6-Dimethyl-4-nitrophenol | 2423-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic Profile of 2,6-Dimethyl-4-nitrosophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,6-Dimethyl-4-nitrosophenol, a significant intermediate in organic synthesis. Due to the limited availability of complete, published experimental spectra for this specific compound, this document combines reported data with typical spectroscopic values for structurally related compounds to offer a predictive profile. This guide is intended to support research and development activities by providing key data points for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Multiplicity | Chemical Shift (δ) ppm | Notes |

| -CH₃ (at C2, C6) | Singlet | ~ 2.2 | Reported value.[1] |

| Ar-H (at C3, C5) | Singlet | 8.1 – 8.3 | Reported range. Due to symmetry, these protons are expected to be equivalent.[1] |

| -OH | Singlet (broad) | Variable | The chemical shift is dependent on solvent, concentration, and temperature. |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ) ppm | Notes |

| -CH₃ (at C2, C6) | 15 - 20 | Based on typical values for methyl-substituted phenols. |

| C3, C5 | 130 - 140 | Aromatic carbons adjacent to the nitroso group. |

| C4 | 150 - 160 | Carbon bearing the nitroso group. |

| C2, C6 | 125 - 135 | Carbons bearing the methyl groups. |

| C1 | 155 - 165 | Carbon bearing the hydroxyl group. |

Note: The predicted ¹³C NMR data is based on established chemical shift ranges for substituted aromatic compounds. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Strong, Broad | Characteristic of phenolic hydroxyl group, subject to hydrogen bonding. |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak | |

| C=C stretch (aromatic) | 1450 - 1600 | Medium | Multiple bands are expected. |

| N=O stretch | 1500 - 1550 | Medium to Strong | |

| C-N stretch | 1340 - 1390 | Medium | |

| O-H bend | 1330 - 1440 | Medium | |

| C-O stretch | 1180 - 1260 | Strong |

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Not specified | ~ 350 | Data not available | This absorption is attributed to the n → π* transition of the nitroso group.[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

The established method for the synthesis of this compound is through the direct nitrosation of 2,6-Dimethylphenol.[1]

Materials:

-

2,6-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve 2,6-Dimethylphenol in a suitable solvent and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 2,6-Dimethylphenol with constant stirring.

-

Maintain the temperature below 5 °C and slowly add dilute hydrochloric acid or sulfuric acid dropwise to the reaction mixture.

-

Continue stirring the mixture in the ice bath for 1-2 hours.

-

The resulting precipitate of this compound can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Acquire the spectrum using a standard proton pulse program.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

-

Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

UV-Vis Spectroscopy

Instrumentation:

-

A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

Data Acquisition:

-

Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

To study the effect of solvent polarity, prepare solutions of the same concentration in different solvents (e.g., a non-polar solvent like hexane and a polar solvent like ethanol) and record the spectra.

Visualized Synthesis Workflow

The synthesis of this compound from 2,6-Dimethylphenol can be visualized as a straightforward electrophilic aromatic substitution reaction.

Caption: Synthesis of this compound via nitrosation of 2,6-Dimethylphenol.

References

An In-depth Technical Guide to the Tautomerism of p-Nitrosophenols and Quinone Monoximes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between p-nitrosophenols and their corresponding quinone monoxime isomers. This equilibrium is a critical consideration in synthetic chemistry, drug design, and materials science, as the distinct structural and electronic properties of each tautomer can significantly influence reactivity, biological activity, and material characteristics.

The Tautomeric Equilibrium: A Balance of Aromaticity and Stability

The tautomerism between p-nitrosophenols and quinone monoximes involves the intramolecular migration of a proton and a concurrent shift of double bonds. The equilibrium lies between the aromatic p-nitrosophenol form and the non-aromatic, but often more stable, quinone monoxime form.

While the p-nitrosophenol tautomer benefits from the thermodynamic stability of its aromatic ring, the quinone monoxime form is often favored in solution.[1][2] This preference is attributed to a combination of factors:

-

π-Electron Stabilization: Hückel model calculations indicate that the quinonoid structure, while not fully aromatic, retains a significant portion of the π-electron stabilization energy.[2]

-

Proton Affinity: The oxime functional group has a higher proton affinity compared to the phenolic hydroxyl group, making the quinone monoxime tautomer the more stable form for the proton to reside on.[2]

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the presence of substituents on the aromatic ring.

Diagram of the Tautomeric Equilibrium

References

Physical and chemical properties of 2,6-Dimethyl-4-nitrosophenol

An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with applications in synthesis and research. The document details its key characteristics, experimental protocols for its synthesis and analysis, and its chemical behavior, including its tautomeric equilibrium. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

This compound is a solid organic compound with a molecular weight of 151.16 g/mol .[1] Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | [1][2] |

| Molecular Weight | 151.163 g/mol | [2] |

| Appearance | Light yellow to Brown powder/crystal | |

| Melting Point | 166–171 °C | [2][3] |

| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | [2][3] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 141.3 ± 27.9 °C | [2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |

Acidity and Solubility

| Property | Value | Source |

| pKa | Data not readily available, acidity is influenced by tautomerism.[3] For comparison, the pKa of the related compound 2,6-dimethyl-4-nitrophenol is 7.15.[4][5] | N/A |

| Solubility | Soluble in alcohol, benzene, and chloroform; insoluble in water.[6][7] | N/A |

| LogP | 2.19 | [2] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the direct nitrosation of 2,6-dimethylphenol.[3]

Materials and Reagents:

-

2,6-dimethylphenol

-

Sodium nitrite (NaNO2)

-

Glacial acetic acid or another suitable acid

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2,6-dimethylphenol in an aqueous solution of glacial acetic acid.[3]

-

Cool the solution to 0–5 °C using an ice bath.[3]

-

Slowly add an aqueous solution of sodium nitrite to the cooled mixture while stirring. Maintaining the low temperature is crucial to control the reaction rate and minimize side products.[3]

-

The reaction proceeds via the in-situ formation of nitrous acid (HNO2), which then generates the nitrosonium ion (NO+). This ion acts as an electrophile in an electrophilic aromatic substitution with the electron-rich 2,6-dimethylphenol.[3]

-

After the addition is complete, continue stirring the mixture in the cold for a period to ensure the reaction goes to completion.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water to remove any unreacted reagents and acid.

-

For purification, recrystallize the crude product from an ethanol/water mixture to obtain a product with a purity of over 95%.[3]

Caption: Synthesis workflow for this compound.

Analytical Procedures

To confirm the purity and structural integrity of the synthesized this compound, a combination of analytical techniques is employed.[3]

Melting Point Analysis:

-

A sharp melting point range of 166–171 °C is indicative of high purity.[3] A broader range suggests the presence of impurities, necessitating further purification.[3]

Chromatographic Analysis (HPLC):

-

High-performance liquid chromatography (HPLC) can be used for both qualitative and quantitative analysis.

-

A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 50 mM acetate buffer at pH 5.0) and an organic modifier like acetonitrile (e.g., an 80:20 v/v ratio).[3]

Spectroscopic Analysis:

-

¹H NMR: Expected peaks include a signal around δ 2.2 ppm corresponding to the methyl groups and signals in the aromatic region (δ 8.1–8.3 ppm) for the protons adjacent to the nitroso group.[3]

-

FT-IR: Key vibrational bands to look for are the N=O stretch at approximately 1500 cm⁻¹ and a broad O–H stretch around 3200 cm⁻¹.[3]

-

Mass Spectrometry: The molecular ion peak should be observed at an m/z of 151.16, corresponding to the molecular formula C8H9NO2.[3]

-

UV-Vis Spectroscopy: The presence of the nitroso group can be confirmed by a characteristic absorption maximum (λmax) at around 350 nm.[3]

Caption: Analytical workflow for purity and structural confirmation.

Chemical Reactivity and Tautomerism

A key chemical feature of p-nitrosophenols, including this compound, is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.[3] The nitroso group is redox-active and can participate in various chemical transformations.[3] For instance, it can be oxidized to a nitro group to form 2,6-dimethyl-4-nitrophenol or reduced to an amino group.[3] The steric hindrance provided by the methyl groups at the 2 and 6 positions can influence the reactivity of the phenolic hydroxyl and nitroso groups.[3]

References

- 1. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]

- 3. This compound | 4965-29-1 | Benchchem [benchchem.com]

- 4. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

2,6-Dimethyl-4-nitrosophenol reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2,6-Dimethyl-4-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant chemical intermediate used in the synthesis of dyes, photographic materials, and pharmaceuticals. Its chemical behavior is characterized by the interplay of its phenolic hydroxyl group, the reactive nitroso group, and the steric influence of the two methyl groups at the ortho positions.[1] A key feature of this compound is its existence in a tautomeric equilibrium with its quinone monoxime isomer, 4-(hydroxyimino)-2,6-dimethylcyclohexa-2,5-dienone.[2] This guide provides a detailed examination of its core reaction mechanisms, supported by experimental protocols and quantitative data.

Synthesis: Electrophilic Nitrosation

The most established method for synthesizing this compound is through the direct electrophilic nitrosation of 2,6-dimethylphenol.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. First, sodium nitrite reacts with an acid (e.g., sulfuric or hydrochloric acid) in situ to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The electron-rich ring of 2,6-dimethylphenol then attacks the nitrosonium ion, followed by deprotonation to restore aromaticity and yield the final product.[1] The methyl groups direct the substitution to the para position.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitroso Group in Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Electronic Nature of the Nitroso Group

The nitroso functional group (–N=O), when attached to a phenolic ring, imparts a complex and potent electronic character to the molecule. As one of the more unusual substituents, its behavior is of significant interest in organic chemistry and medicinal chemistry. Nitrosoarenes are known for their high reactivity and are found in various biologically active molecules and serve as versatile precursors in organic synthesis.[1] Understanding the electron-withdrawing effects of the nitroso group is crucial for predicting molecular properties such as acidity, reactivity in electrophilic substitution, and potential biological activity.

The nitroso group exerts its influence through two primary electronic mechanisms: a strong electron-withdrawing inductive effect (-I) and a more nuanced resonance effect (often denoted as mesomeric effect, M). The interplay of these effects deactivates the aromatic ring towards electrophilic attack while simultaneously increasing the acidity of the phenolic proton far beyond that of phenol itself. This guide provides a detailed examination of these effects, supported by quantitative data, experimental methodologies, and illustrations of the underlying chemical principles.

Core Electronic Effects Explained

The net electronic effect of the nitroso group is a combination of inductive and resonance contributions.

Inductive Effect (-I)

Both nitrogen and oxygen are highly electronegative atoms. Consequently, the nitroso group strongly pulls electron density away from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect (-I) reduces the overall electron density of the aromatic ring, making it less nucleophilic and thus "deactivated" towards electrophilic aromatic substitution compared to unsubstituted benzene.[2]

Resonance Effect (±M)

The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitroso group can participate in resonance in two opposing ways, but its electron-withdrawing nature (-M) is most relevant to the acidity of phenols.

-

Electron-Withdrawing Resonance (-M): The π-bond of the nitroso group can conjugate with the π-system of the benzene ring, pulling electron density out of the ring. This effect is most pronounced when the nitroso group is at the ortho or para position relative to the hydroxyl group. Upon deprotonation of the phenol to its conjugate base (the phenoxide), this -M effect provides significant stabilization by delocalizing the negative charge on the oxygen atom onto the electronegative oxygen of the nitroso group. This stabilization is the primary reason for the enhanced acidity of nitrosophenols.

-

Electron-Donating Resonance (+M): The lone pair on the nitrogen atom can also be delocalized into the benzene ring. This +M effect increases electron density at the ortho and para positions. While this seems contradictory to its deactivating nature, this effect explains why the nitroso group, like halogens, is an ortho, para-director for electrophilic aromatic substitution. The strong -I effect deactivates all positions on the ring, but the +M effect makes the ortho and para positions less deactivated than the meta position.

For the purposes of acidity, the electron-withdrawing resonance (-M effect) is the dominant interaction, as it directly stabilizes the phenoxide anion.

Quantitative Analysis of Electronic Effects

The electron-withdrawing properties of the nitroso group can be quantified by examining its impact on the acidity (pKa) of phenols and through the use of Hammett substituent constants.

Acidity of Nitrosophenols (pKa Values)

The most direct measure of the nitroso group's electron-withdrawing effect on a phenol is the increase in acidity (decrease in pKa) of the hydroxyl proton. The stabilization of the resulting phenoxide ion through inductive and resonance effects facilitates the dissociation of the proton.

| Compound | pKa Value | Comments |

| Phenol | ~9.98 | Reference compound with no withdrawing groups.[3] |

| p-Nitrosophenol | 6.2 - 6.48 | Significantly more acidic due to strong -I and -M effects stabilizing the phenoxide.[4] |

| o-Nitrosophenol | ~6.3 | Acidity is comparable to the para isomer. Intramolecular hydrogen bonding can play a role.[4] |

| m-Nitrophenol | 8.28 - 8.34 | The nitro group at the meta position exerts only a -I effect, leading to a smaller increase in acidity.[3][5] |

| p-Nitrophenol | 7.14 - 7.15 | Included for comparison; shows strong -I and -M effects similar to p-nitrosophenol.[2][3] |

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[6][7] The substituent constant (σ) is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group.

While a comprehensive table of Hammett constants for the nitroso group is not as common as for the nitro group, its σₚ value is known to be large and positive, reflecting its powerful electron-withdrawing nature through both induction and resonance.[8] For comparison, the well-documented nitro group (–NO₂) has σₚ = +0.78 and σₘ = +0.71.[9] Kinetic studies on the nitrosation of substituted phenols have determined a large negative reaction constant (ρ = -6.1), indicating the reaction is highly sensitive to the electronic effects of substituents and involves the development of positive charge in the transition state (an electrophilic attack).[10]

Visualization of Electronic Effects and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical principles and experimental processes discussed.

Resonance Stabilization of p-Nitrosophenoxide

The following diagram illustrates how the electron-withdrawing resonance effect of the para-nitroso group stabilizes the phenoxide ion, delocalizing the negative charge.

Conceptual Model of Inductive vs. Resonance Effects

This diagram contrasts the through-bond inductive pull with the through-space π-system resonance pull.

Experimental Workflow: Spectrophotometric pKa Determination

This flowchart outlines the key steps in determining the pKa of a nitrosophenol using UV-Vis spectrophotometry.

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. All work with these chemicals should be conducted with appropriate safety precautions.[11]

Synthesis of 4-Nitrosophenol

This protocol is adapted from established methods for the preparation of 4-nitrosophenol.[12]

-

Principle: 4-Nitrosophenol can be synthesized by the hydrolysis of p-nitrosodimethylaniline. The reaction proceeds in a boiling alkaline solution, followed by acidification and extraction.

-

Materials:

-

p-Nitrosodimethylaniline hydrochloride

-

Sodium hydroxide (NaOH) solution (2.5% w/w)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Diethyl ether for extraction

-

Standard laboratory glassware (reflux condenser, flasks, separatory funnel)

-

-

Procedure:

-

In a flask equipped with a reflux condenser, bring 250 g of 2.5% NaOH solution to a boil.

-

Gradually add 5 g of p-nitrosodimethylaniline hydrochloride to the boiling solution. Allow the oily free base to dissolve after each addition before adding the next portion.

-

Continue boiling after the final addition until the solution turns a reddish-yellow color.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the cold solution with acid.

-

Extract the aqueous solution with several portions of diethyl ether.

-

Combine the ether extracts and evaporate the solvent on a water bath to yield the crude 4-nitrosophenol.

-

For purification, redissolve the product in a minimal amount of boiling water, filter while hot, and allow to cool. Re-extract the cooled aqueous solution with ether and evaporate the solvent to obtain purified crystals.[12]

-

Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.[13][14][15]

-

Principle: The protonated (ArOH) and deprotonated (ArO⁻) forms of a phenol have distinct UV-Vis absorption spectra. By measuring the absorbance of solutions at a fixed total phenol concentration across a range of pH values, the ratio of [ArO⁻]/[ArOH] can be determined. The pKa is the pH at which the concentrations of the two species are equal.

-

Materials:

-

Purified nitrosophenol sample

-

A series of buffer solutions with known, stable pH values spanning the expected pKa (e.g., citrate, phosphate, borate buffers).

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a concentrated stock solution of the nitrosophenol in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of buffered solutions with pH values spanning at least 2 units above and below the estimated pKa.

-

For each pH value, prepare a sample by diluting an identical aliquot of the stock solution into a volumetric flask with the corresponding buffer.

-

Prepare a fully acidic sample (pH << pKa) and a fully basic sample (pH >> pKa) to obtain the spectra of the pure protonated and deprotonated forms, respectively.

-

Record the UV-Vis absorbance spectrum (e.g., from 250-500 nm) for each sample, using the appropriate buffer as a blank.

-

Identify the wavelength of maximum absorbance (λ_max) for the phenoxide species.

-

Measure the absorbance of each buffered sample at this λ_max.

-

-

Data Analysis:

-

Plot the absorbance at λ_max versus the measured pH of each sample.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the absorbance is halfway between the minimum (acidic form) and maximum (basic form) values.[16]

-

Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH - log([A⁻]/[HA]), where the ratio of concentrations can be calculated from the absorbance values.[14]

-

Application in Drug Discovery and Development

The potent electronic effects and inherent reactivity of the nitroso group make it a feature of interest in drug design.

-

Enzyme Inhibition: The nitroso group can be found in potent enzyme inhibitors. For example, NU6027 is a nitrosopyrimidine derivative that acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK1 and CDK2) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[17][18][19] These kinases are critical regulators of the cell cycle and DNA damage response, making them key targets in cancer therapy.[20] The electronic properties of the nitroso group contribute to the specific hydrogen bonding and geometric conformations required for binding to the kinase active site.[18]

-

Bioisosteric Replacement: Understanding the electronic profile of the nitroso group allows medicinal chemists to consider it as a potential bioisostere for other electron-withdrawing groups, like the nitro or cyano groups, to fine-tune a molecule's potency, selectivity, or metabolic stability.

Conceptual Signaling Pathway: CDK Inhibition by a Nitroso-Containing Drug

The diagram below illustrates a simplified, conceptual pathway showing how a drug like NU6027 inhibits CDKs, leading to cell cycle arrest.

Conclusion

The nitroso group is a powerful electron-withdrawing substituent that significantly modifies the properties of the phenol ring. Its strong inductive (-I) and resonance (-M) effects work in concert to dramatically increase the acidity of the phenolic proton by stabilizing the conjugate phenoxide base. While these same effects deactivate the ring to electrophilic substitution, a separate resonance donation (+M) from the nitrogen lone pair directs incoming electrophiles to the ortho and para positions. This complex electronic profile, quantifiable through pKa values and Hammett constants, makes nitrosophenols valuable subjects of study and provides a unique tool for professionals in chemical research and drug development seeking to modulate the electronic, structural, and biological properties of aromatic molecules.

References

- 1. NU6027 | CDK | DNA-PK | ATM/ATR | TargetMol [targetmol.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. m-Nitrophenol [drugfuture.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. web.pdx.edu [web.pdx.edu]

- 15. pharmaguru.co [pharmaguru.co]

- 16. chemistry.beloit.edu [chemistry.beloit.edu]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. apexbt.com [apexbt.com]

A Technical Guide to the Historical Synthesis of Nitrosophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for the synthesis of nitrosophenol derivatives, with a primary focus on p-nitrosophenol, a key intermediate in various chemical and pharmaceutical applications. This document details the foundational experimental protocols, presents quantitative data for comparative analysis, and visualizes the key synthetic pathways and workflows.

Introduction

The nitrosation of phenols, a classic example of electrophilic aromatic substitution, has been a subject of study for over a century. Historically, the primary goal has been the synthesis of p-nitrosophenol, which can be readily oxidized to p-nitrophenol or reduced to p-aminophenol, a crucial precursor for antipyretic and analgesic drugs like paracetamol. The hydroxyl group of phenol is a strongly activating ortho-, para-director, making the regioselectivity of the nitrosation reaction a key point of interest. Early methods focused on the use of nitrous acid, often generated in situ, to achieve this transformation. This guide will explore the seminal historical methods, their experimental intricacies, and their reported efficiencies.

Core Historical Synthesis Methods

Two primary approaches dominate the historical landscape of nitrosophenol synthesis: the in-situ generation of nitrous acid and the use of dinitrogen trioxide.

Nitrosation via In-Situ Generation of Nitrous Acid

This is the most traditional and widely cited historical method. It involves the reaction of phenol with nitrous acid (HNO₂) that is generated at the moment of reaction by combining an alkali metal nitrite (typically sodium nitrite, NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]

Reaction Mechanism: The overall process can be understood in two main stages: the formation of the electrophile and the subsequent electrophilic attack on the phenol ring.

The reaction is highly sensitive to temperature and pH. Low temperatures (typically 0-5 °C) are crucial to prevent the decomposition of the unstable nitrous acid and to minimize the formation of tarry by-products from side reactions.[3] The acidity of the medium must be carefully controlled to ensure the generation of the nitrosonium ion (NO⁺), the active electrophile, without promoting undesired oxidation or rearrangement reactions.[1]

This protocol is a synthesized representation of common historical procedures.

Materials:

-

Phenol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

Procedure:

-

A solution of sodium phenolate is prepared by dissolving phenol in an aqueous solution of sodium hydroxide.[1]

-

The appropriate amount of sodium nitrite is then added to this alkaline solution.[1]

-

The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

-

A pre-cooled, dilute solution of sulfuric acid is added dropwise to the reaction mixture. The temperature must be maintained below 5 °C throughout the addition.[4]

-

The addition of acid liberates nitrous acid, which then reacts with the phenol. The reaction mixture typically turns from yellow to a dark brown or reddish color.

-

After the complete addition of the acid, the mixture is stirred for an additional 30-60 minutes, allowing the reaction to go to completion.

-

The precipitated crude p-nitrosophenol is then collected by filtration, washed with cold water to remove residual acid and salts, and dried.

Nitrosation using Dinitrogen Trioxide (N₂O₃)

Another significant historical method involves the use of dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, as the nitrosating agent.[5] This method can offer advantages in terms of avoiding the large quantities of inorganic salts produced in the in-situ nitrous acid method.

Reaction Workflow: This approach involves the preparation of liquid N₂O₃, which is then reacted with phenol.

This method often provides a cleaner reaction with high selectivity for the para isomer.[5]

This protocol is based on procedures described in the patent literature.[5]

Materials:

-

Phenol

-

Dinitrogen Trioxide (N₂O₃), liquefied

-

Water

-

Ice

Procedure:

-

An aqueous solution of phenol (e.g., 0.5 M) is prepared in a reaction vessel.

-

The solution is cooled to 0 °C in an ice bath with efficient stirring.

-

Blue, liquid dinitrogen trioxide is added slowly to the phenol solution over a period of several hours (e.g., 5 hours).[5]

-

As the reaction progresses, a brown product precipitates out of the solution.

-

After the addition is complete, the precipitated p-nitrosophenol is isolated by filtration.

-

The product is washed with cold water (0 °C) and subsequently dried (e.g., at 50 °C).

Quantitative Data Summary

The yield and regioselectivity of phenol nitrosation are highly dependent on the specific conditions employed. The following tables summarize quantitative data reported in historical literature for various methods.

Table 1: Synthesis of p-Nitrosophenol via In-Situ Nitrous Acid

| Acid Used | Key Conditions | Reported Yield | Reference |

| Sulfuric Acid | Temperature not exceeding 5 °C, gradual addition of acid. | ~86% | [4] |

| Hydrochloric Acid | Temperature kept below 5 °C. | Not specified, but tar formation noted. | Forum Discussion |

| Sulfuric Acid | pH maintained between 1.5-3.0, continuous process. | Not specified, focused on purity. | US Patent 3,320,324A |

Table 2: Synthesis of p-Nitrosophenol via Dinitrogen Trioxide

| Catalyst | Key Conditions | Reported Yield | Reference |

| None | N₂O₃ added over 5 hours at 0 °C. | 70% | [5] |

| Ammonium Chloride | Gradual addition of N₂O₃ at 0 ± 2 °C. | 89% | [4] |

| Hydrochloric Acid | Gradual addition of N₂O₃ at 0 ± 2 °C. | 91.5% | [4] |

Table 3: Regioselectivity of Phenol Nitrosation

| Method/Conditions | ortho-isomer | para-isomer | Reference |

| General Nitrosation | ~10% | ~90% | |

| N₂O₃ Method | Below detection limit | Predominant Product | [5] |

Note: Yields reported in historical patents and literature may vary and should be considered in the context of the analytical techniques available at the time.

Conclusion

The historical synthesis of nitrosophenol derivatives, particularly p-nitrosophenol, has laid the groundwork for the production of numerous important chemical and pharmaceutical compounds. The foundational methods, primarily relying on the electrophilic nitrosation of phenol with in-situ generated nitrous acid or with dinitrogen trioxide, highlight the critical importance of controlling reaction parameters such as temperature and acidity to achieve high yields and selectivity. While modern synthetic methods have evolved, an understanding of these core historical techniques provides valuable context for researchers and professionals in the field of organic synthesis and drug development. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for comprehending the origins and practical aspects of these significant chemical transformations.

References

- 1. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]

- 2. Question: Phenol on heating with NaNO₂ and a few drops of conc. H₂SO₄ ma.. [askfilo.com]

- 3. dl.iranchembook.ir [dl.iranchembook.ir]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethyl-4-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dimethyl-4-nitrosophenol, a versatile chemical intermediate. Due to its potential hazards, a thorough understanding of its properties and safe handling procedures is crucial for all personnel working with this compound. This document outlines its physicochemical properties, toxicological profile, and detailed protocols for its use, storage, and emergency management.

Physicochemical and Hazard Profile

This compound is a phenolic compound characterized by the presence of a nitroso group at the para position. A key feature of this compound is its existence in a tautomeric equilibrium with its more stable quinone monoxime form. This tautomerism is a critical factor in understanding its chemical behavior and reactivity.[1] The methyl groups at the 2 and 6 positions create steric hindrance, which can influence the reactivity of the phenolic hydroxyl and nitroso functional groups.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13331-93-6 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Melting Point | 166-171 °C | |

| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 141.3 ± 27.9 °C | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |

Table 2: GHS Hazard Classification and Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

Toxicological Data

Table 3: Acute Toxicity Data for a Related Compound (2,6-Di-tert-butyl-4-nitrophenol)

| Test | Species | Route | Value | Note | Source |

| LD₅₀ | Rat | Oral | ~80 mg/kg | [5] | |

| LD₅₀ | Rat | Oral | 93 mg/kg | [6] | |

| NOAEL | Rat | Oral | < 62.5 mg/kg | No Observable Adverse Effect Level | [6] |

Note: This data is for 2,6-Di-tert-butyl-4-nitrophenol and should be used as an indication of potential toxicity only. The toxicological properties of this compound have not been as thoroughly investigated.

Experimental Protocols

Strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.

Representative Synthesis of 4-Nitrosophenols

The synthesis of 4-nitrosophenols is typically achieved through the nitrosation of the corresponding phenol. The following is a representative protocol adapted from the synthesis of 2-methyl-4-nitrosophenol, which can be modified for this compound.[7]

Materials:

-

2,6-Dimethylphenol

-

Sodium nitrite

-

Concentrated sulfuric acid

-

Ice-water

-

10% Sodium carbonate solution

-

Activated carbon

-

Dilute sulfuric acid

Procedure:

-

In a large glass flask, dissolve the starting phenol (e.g., 2,6-dimethylphenol) and sodium nitrite in ice-water.[7]

-

While maintaining the temperature between 5-10°C with constant stirring, slowly add a solution of concentrated sulfuric acid in water from a dropping funnel over a period of 30-60 minutes.[7]

-

Once the addition is complete, allow the reaction mixture to stand in the cold for 2 hours.[7]

-

Filter the resulting solid.

-

For purification, dissolve the solid in a 10% sodium carbonate solution and treat with activated carbon.[7]

-

Filter the solution into an excess of dilute sulfuric acid to precipitate the purified this compound.[7]

-

Collect the product by filtration and dry appropriately.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls:

-

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemical-resistant gloves (e.g., nitrile) appropriate for handling phenols and nitro compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

-

Remove contaminated clothing immediately and launder it separately before reuse.[4]

Storage and Incompatibility

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9]

-

Keep containers tightly closed.[9]

-

Store in a locked cabinet or other secure location to restrict access.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] Phenolic compounds can react violently with certain chemicals.

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.

-

Control and Ventilate: If safe to do so, prevent the spread of the spill. Ensure the area is well-ventilated, using the fume hood to exhaust vapors.

-

Don PPE: Before attempting cleanup, don the appropriate PPE as described in section 3.2.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

-

Absorption (for liquids): Slowly add the absorbent material to the spill, working from the outside in.[2]

-

Collection (for solids): Carefully sweep or scoop up the spilled solid, avoiding the generation of dust.

-

Packaging Waste: Place all contaminated absorbent material and collected solid into a labeled, sealable, and compatible container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

-

Disposal: Dispose of the hazardous waste according to institutional and local regulations.

Waste Disposal

-

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction byproducts, must be collected in a designated, properly labeled hazardous waste container.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

In Case of Skin Contact: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[3]

In all cases of exposure, it is imperative to seek prompt medical attention and to provide the attending physician with the Safety Data Sheet (SDS) for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,6-Dimethyl-4-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dimethyl-4-nitrosophenol in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected solubility based on the compound's chemical structure and provides a detailed experimental protocol for its precise determination.

Compound Profile: this compound

This compound is an organic compound featuring a phenol ring substituted with two methyl groups and a nitroso group.[1] Its structure, containing both polar (hydroxyl, nitroso) and non-polar (dimethylated aromatic ring) moieties, dictates its solubility behavior. It serves as a valuable synthetic intermediate in the development of various organic molecules, including those with potential pharmaceutical applications.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 13331-93-6 | [1][2] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 166–171 °C | [2] |

| Boiling Point | 310 °C (at 760 mmHg) | [2] |

Solubility Profile

Specific quantitative solubility data for this compound is not widely available in the reviewed literature. However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like." The presence of the polar hydroxyl (-OH) and nitroso (-NO) groups suggests solubility in polar organic solvents. The non-polar dimethylated benzene ring indicates likely solubility in less polar organic solvents. Its solubility in water is expected to be low.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble | The polar nitroso and hydroxyl groups can interact via dipole-dipole forces. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The aromatic ring and methyl groups provide non-polar character, but the polar functional groups limit solubility. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents can dissolve compounds with a moderate degree of polarity. |

| Aqueous | Water | Insoluble to Sparingly Soluble | The non-polar bulk of the molecule likely outweighs the hydrogen bonding capacity of the hydroxyl and nitroso groups, leading to poor water solubility. |

Note: The solubility can be influenced by factors such as temperature and the pH of the solution.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following gravimetric shake-flask method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.[3][4]

Objective: To determine the concentration (e.g., in mg/mL) of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., ethanol, acetone, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., set to 25 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to first filter the supernatant through a syringe filter into a clean, pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the collected sample. This can be done under a gentle stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the solvent's boiling point.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.